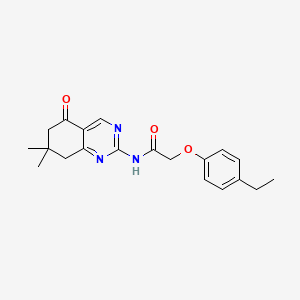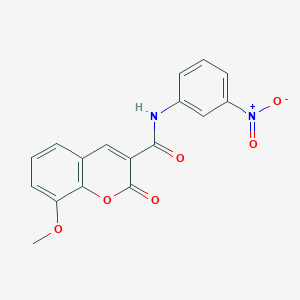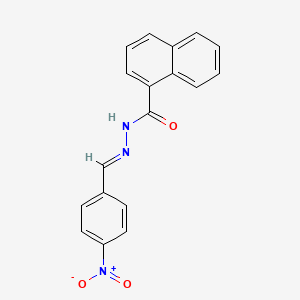![molecular formula C14H11Cl2NO2 B5556110 4-[(2,6-dichlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5556110.png)
4-[(2,6-dichlorobenzyl)oxy]benzaldehyde oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of benzaldehyde oximes typically involves the reaction of benzaldehydes with hydroxylamine. In the context of substituted benzaldehydes, the synthesis could involve initial functionalization of the benzaldehyde ring followed by the oximation reaction. For example, studies on similar compounds have explored various synthetic routes, including reactions under photoinduced electron-transfer conditions to yield aldehydes and nitriles, suggesting potential pathways for synthesizing complex oximes (de Lijser et al., 2006).
Molecular Structure Analysis
The molecular structure of benzaldehyde oximes, including substitutions on the benzaldehyde ring, has been characterized using techniques like X-ray diffraction and spectroscopic methods. These studies offer insights into the conformational preferences, bonding interactions, and electronic structure of such compounds, which are crucial for understanding their reactivity and properties (Jalaja et al., 2017).
Chemical Reactions and Properties
Benzaldehyde oximes undergo various chemical reactions, including transformations under photoinduced conditions and in the presence of catalysts. These reactions can lead to a diverse array of products, highlighting the reactivity and functional versatility of benzaldehyde oximes. The presence of electron-withdrawing or donating groups on the benzaldehyde ring influences these reactions, indicating the importance of substituent effects in determining the chemical behavior of these compounds (Khatri & Samant, 2015).
Physical Properties Analysis
The physical properties of benzaldehyde oximes, such as solubility, melting point, and crystalline structure, are influenced by their molecular geometry and intermolecular interactions. For instance, the presence of hydrogen bonding can affect the compound's solubility and melting point, as observed in studies involving structural analysis through crystallography and spectroscopy (Dey et al., 2017).
Chemical Properties Analysis
The chemical properties of benzaldehyde oximes, such as their reactivity towards various reagents, stability under different conditions, and potential for further functionalization, are central to their utility in synthetic chemistry. Research into the oxidation reactions and catalytic activities associated with benzaldehyde oximes provides valuable information on their chemical properties and potential applications (Zhou, Yuan, & Ji, 2010).
科学的研究の応用
Catalytic Applications
Pd-Catalyzed Ortho C-H Hydroxylation of Benzaldehydes
A study demonstrates the direct Pd-catalyzed ortho C-H hydroxylation of benzaldehydes using a transient directing group, highlighting the potential of similar compounds in facilitating specific chemical transformations. This process signifies the importance of external nucleophiles in the outcome of Pd(IV) reductive eliminations, which could be applicable to derivatives like "4-[(2,6-dichlorobenzyl)oxy]benzaldehyde oxime" for selective hydroxylation reactions (Chen, Sorensen, et al., 2017).
Synthesis and Antimicrobial Activities
Oximes Derived from O-Benzylhydroxylamine as FabH Inhibitors
Research involving the synthesis of oxime derivatives, including those derived from benzaldehydes, showed potential as inhibitors of FabH, an enzyme critical in bacterial fatty acid synthesis. This suggests that compounds like "4-[(2,6-dichlorobenzyl)oxy]benzaldehyde oxime" could have applications in developing new antimicrobial agents (Luo et al., 2012).
Photocatalysis for Organic Transformations
Selective Benzyl Alcohol Oxidation on BiOCl
A novel photocatalytic method for selective oxidation of benzyl alcohol to benzaldehyde under mild conditions was reported. The study's findings on photocatalysis might be relevant for the oxidative conversion of related compounds, potentially including "4-[(2,6-dichlorobenzyl)oxy]benzaldehyde oxime" derivatives, to valuable intermediates or end products (Li et al., 2017).
Oxidation to Carbonyl Compounds
Aerobic Oxidation Catalyzed by Metalloporphyrins
The efficient oxidation of oximes to carbonyl compounds using molecular oxygen in the presence of benzaldehyde as an oxygen acceptor was demonstrated. This method, involving metalloporphyrins, showcases a sustainable approach to transforming oximes into aldehydes or ketones, potentially applicable to "4-[(2,6-dichlorobenzyl)oxy]benzaldehyde oxime" (Zhou, Yuan, Ji, 2010).
Safety and Hazards
特性
IUPAC Name |
(NE)-N-[[4-[(2,6-dichlorophenyl)methoxy]phenyl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2/c15-13-2-1-3-14(16)12(13)9-19-11-6-4-10(5-7-11)8-17-18/h1-8,18H,9H2/b17-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNVPUHWMITUTQ-CAOOACKPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C=NO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)/C=N/O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-N-hydroxymethanimine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[4-(methylthio)benzylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5556034.png)
![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[2-(methylthio)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5556040.png)

![1-(cyclopropylsulfonyl)-3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5556052.png)



![2-[(4-nitrobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5556079.png)
![3-[5-(2-chlorophenyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5556097.png)
![ethyl [5-(N,N-dimethylalanyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B5556098.png)

![1-amino-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5556123.png)
![4-[4-(dimethylamino)benzylidene]-2-(2-furyl)-1,3-oxazol-5(4H)-one](/img/structure/B5556130.png)
